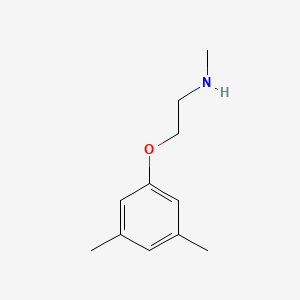

![molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2](/img/structure/B1337330.png)

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

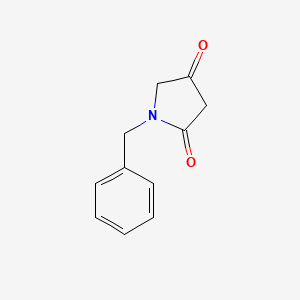

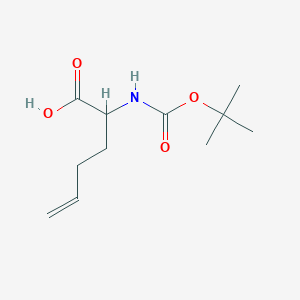

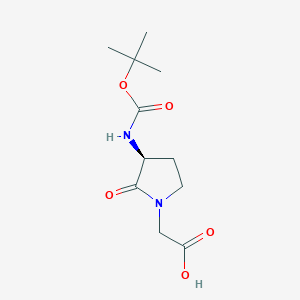

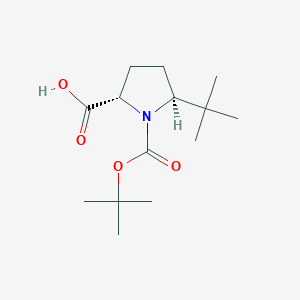

The compound "(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate" is a chiral rhodium complex that has been studied for its catalytic activity in asymmetric synthesis. The ligand structure is based on a bicyclo[2.2.1]heptadiene core, which is known for its unique chemical properties and reactivity due to the ring strain present in the bicyclic system . The presence

科研应用

Catalysis and Organic Synthesis

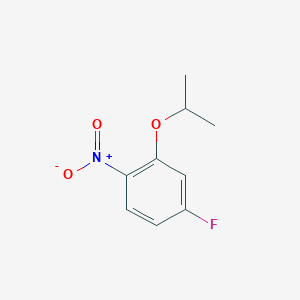

The complex (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate, as a part of rhodium(I) complexes, is prominently used in catalysis, particularly in homogeneous catalytic systems. Rhodium catalysts are renowned for their efficiency and selectivity in various chemical reactions. In recent research, rhodium complexes have been highlighted for their role in the oxidative functionalization of alkanes, demonstrating their potential for the activation of methane and other lower alkanes. This process is critical for converting less reactive hydrocarbons into more valuable chemicals. The mechanism involves the activation of methane through the formation of a σ-complex with Rh and the activation of dioxygen by redox co-catalysts like iodine, copper, or iron compounds, leading to the formation of two-electron oxidants. This research underscores the importance of rhodium complexes in the development of efficient methods for the functionalization of alkanes, offering insights into the mechanisms of these reactions supported by experimental data and DFT results (Chepaikin & Borshch, 2015).

Homogeneous Catalysis

Rhodium(I) complexes, including those with bicyclo[2.2.1]heptadiene and bis(diphenylphosphino)butane ligands, have been extensively investigated for their catalytic properties. These complexes are crucial in homogeneous catalysis, offering advantages in terms of reactivity and the ability to be finely tuned for specific reactions. The stability of Rh-C(NHC) bonding in N-heterocyclic carbene–rhodium complexes, for instance, allows them to remain active under reaction conditions, influencing yield and regioselectivity. This research area is promising for the synthesis of chiral compounds and the development of new catalysts for asymmetric synthesis, highlighting the versatility and potential of rhodium complexes in catalysis (Gil & Trzeciak, 2011).

Environmental and Material Science

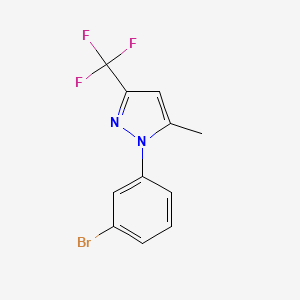

In the context of environmental and material science, the application of rhodium complexes extends beyond catalysis. For instance, research into novel brominated flame retardants (NBFRs) and their occurrence in indoor environments touches on the broader implications of organometallic compounds in safety and environmental health. Although not directly related to the specific rhodium complex mentioned, this research area reflects the growing concern over and the need for safer, more environmentally friendly fire retardants. The investigation into the environmental fate and toxicity of such compounds underscores the importance of understanding and regulating the use of complex organometallic compounds in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

性质

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHASOFJSSKTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451121 |

Source

|

| Record name | 82499-43-2 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate | |

CAS RN |

82499-43-2 |

Source

|

| Record name | 82499-43-2 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)